N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide
Description
N-(2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a chiral sulfonamide derivative characterized by a stereogenic ethylenediamine backbone and a bulky 2,4,6-triisopropylbenzenesulfonyl (Tris) group. The compound exists in two enantiomeric forms:
Properties
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBAKFIRHTBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategy
The primary method for preparing N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves sulfonylation of a chiral diamine with 2,4,6-triisopropylbenzenesulfonyl chloride. This reaction is typically conducted under anhydrous conditions with a base to neutralize the HCl byproduct.
Key Reaction Components:
| Component | Purpose |
|---|---|
| Chiral diamine precursor | Provides the 1,2-diphenylethylamine backbone with stereochemical control |
| Sulfonyl chloride | Introduces the 2,4,6-triisopropylbenzenesulfonyl group |
| Base (e.g., triethylamine) | Facilitates deprotonation and drives the reaction to completion |
| Solvent (e.g., THF) | Ensures solubility and moderate reaction temperature |
Enantiomer-Specific Preparation Protocols
Synthesis of (1S,2S)-Enantiomer (CAS 247923-41-7)
The (1S,2S)-enantiomer is synthesized via stereospecific sulfonylation of (1S,2S)-1,2-diphenylethanediamine.
Reaction Procedure (Adapted from):
Substrate Preparation :
- Dissolve (1S,2S)-1,2-diphenylethanediamine (11.0 mmol) in tetrahydrofuran (THF).
- Add triethylamine (20 mmol) to the solution.
Sulfonylation :
- Cool the mixture to 0°C and slowly add 2,4,6-triisopropylbenzenesulfonyl chloride (10 mmol) in THF over 30 minutes.
- Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for 12 hours.
Purification :
- Remove the solvent under reduced pressure.
- Purify the residue via silica gel chromatography (e.g., hexane/ethyl acetate gradient).
Characterization Data:
Synthesis of (1R,2R)-Enantiomer (CAS 852212-92-1)
The (1R,2R)-enantiomer follows an analogous protocol, substituting the (1R,2R)-diamine precursor.
Key Modifications:
Critical Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Solvent | THF or DCM | Polar aprotic solvents stabilize intermediates |
| Temperature | 0°C → 25°C | Low temp minimizes side reactions; room temp accelerates kinetics |
Characterization Techniques
Spectroscopic Analysis
| Technique | Key Observations |
|---|---|
| $$ ^1\text{H NMR} $$ | Peaks for isopropyl groups (δ 1.0–1.4 ppm) and aromatic protons (δ 6.8–7.4 ppm) |
| $$ ^{13}\text{C NMR} $$ | Sulfonyl carbon (δ ~135–145 ppm) and chiral centers (δ 50–60 ppm) |
| HRMS (ESI) | Accurate mass matching for $$ \text{C}{29}\text{H}{38}\text{N}2\text{O}2\text{S} $$ |
Comparative Analysis of Enantiomers
| Property | (1S,2S)-Enantiomer | (1R,2R)-Enantiomer |
|---|---|---|
| CAS Number | 247923-41-7 | 852212-92-1 |
| Optical Rotation (α) | Not explicitly reported | Not explicitly reported |
| NMR Peaks (δ, ppm) | Aromatic: 6.8–7.4 | Aromatic: 6.8–7.4 |
| Isopropyl Groups (δ, ppm) | 1.0–1.4 | 1.0–1.4 |
Summary of Key Findings
Chemical Reactions Analysis
N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that sulfonamide derivatives, including N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide, exhibit promising anticancer properties. These compounds can inhibit specific enzymes involved in tumor growth and metastasis. A study demonstrated that sulfonamides could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
1.2 Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. This compound has been investigated for its ability to combat bacterial infections by inhibiting folic acid synthesis in bacteria. In vitro studies showed that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
2.1 Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes play crucial roles in various physiological processes and disease mechanisms, including cancer metastasis and inflammation .
2.2 Neurological Effects
Recent studies have explored the potential neuroprotective effects of this compound. It may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Environmental Science
3.1 Biodegradation Studies
The environmental impact of sulfonamides is a growing concern due to their persistence in wastewater systems. Research has focused on the biodegradability of this compound in various conditions. Studies have shown that certain microbial strains can effectively degrade this compound, suggesting potential for bioremediation strategies .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves its ability to act as a ligand in catalytic processes. It coordinates with transition metals to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥97% (HPLC), with enantiomeric excess (e.e.) ≥99% .
- Molecular Formula : C29H38N2O2S .
- Applications : Primarily used as a chiral ligand or catalyst in asymmetric synthesis due to its steric bulk and enantioselective control .
- Synthesis : Typically synthesized via sulfonylation of a diphenylethylenediamine precursor under basic conditions, followed by chromatographic purification .
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfonamide Derivatives
Key Observations :
- Steric Effects : The 2,4,6-triisopropylbenzenesulfonyl group provides superior steric shielding compared to tosyl or trifluoromethanesulfonyl groups, enhancing enantioselectivity in catalytic applications .
- Thermal Stability : Tosyl derivatives (e.g., 1f-1) exhibit higher melting points (170–171°C) due to crystalline packing, whereas trifluoromethanesulfonamides require refrigeration (0–6°C) for stability .
Thiourea and Non-Sulfonamide Analogues
Key Observations :
- Catalytic Versatility : Thiourea derivatives excel in hydrogen-bond-mediated catalysis but lack the steric bulk required for metal-coordination-based asymmetric synthesis, a niche dominated by the triisopropylbenzenesulfonamide .
- Cost Efficiency: Simpler amines like aminodiphenylmethane are far cheaper (JPY 2,700/g) but lack enantioselective utility .
Key Observations :
- Reagent Sensitivity : The triisopropylbenzenesulfonamide synthesis requires DMAP as a catalyst to mitigate steric hindrance during sulfonylation, unlike tosyl derivatives .
- Yield Trade-offs : Bulky substituents (e.g., bicyclobutane in 377i) reduce yields (60%) compared to less hindered analogues .
Commercial Availability and Pricing
- This compound: Priced at JPY 22,400–27,800/g, reflecting high demand in pharmaceutical and fine chemical industries .
- Thiourea Derivatives: Highest price (JPY 27,800/g) due to specialized applications in organocatalysis .
Biological Activity
N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a sulfonamide compound with significant biological activity. Its structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula: C29H38N2O2S
- Molecular Weight: 478.76 g/mol
- CAS Number: 10696026
The biological activity of this compound primarily involves its interaction with specific biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bactericidal effects, making sulfonamides effective antibiotics.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have shown that sulfonamides exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of para-aminobenzoic acid (PABA) in the folate synthesis pathway.
-
Antitumor Effects
- Recent research indicates that compounds similar to this compound possess antitumor properties. They may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
-
Neuropharmacological Effects
- Some derivatives have been studied for their potential neuroprotective effects. They may interact with neurotransmitter systems, influencing conditions like depression and anxiety.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
